molecular formula C23H20N4OS2 B11041710 1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone

1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone

Cat. No.: B11041710
M. Wt: 432.6 g/mol
InChI Key: RLDSOLCONSEVBU-UHFFFAOYSA-N
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Description

1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone is a complex organic compound that combines structural elements from carbazole, triazole, and benzothiazole families

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Carbazole Derivative: Starting with 3-methyl-1,2,3,4-tetrahydrocarbazole, which can be synthesized through cyclization reactions of appropriate precursors.

    Synthesis of the Triazolobenzothiazole Moiety: This involves the cyclization of a benzothiazole derivative with a triazole precursor under specific conditions.

    Coupling Reaction: The final step involves coupling the carbazole derivative with the triazolobenzothiazole moiety using a suitable linker, such as ethanone, under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, including:

    Selection of Catalysts: Efficient catalysts to enhance reaction rates and yields.

    Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions to maximize efficiency and minimize by-products.

    Purification Techniques: Advanced purification methods like chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.

    Reduction: Reduction reactions can modify the functional groups, impacting the compound’s reactivity and stability.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or DNA, depending on its biological activity.

    Pathways: The compound may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-(benzothiazol-2-ylsulfanyl)ethanone: Lacks the triazole moiety, which may affect its biological activity.

    1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-(triazol-3-ylsulfanyl)ethanone: Lacks the benzothiazole moiety, potentially altering its chemical properties.

Uniqueness

1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone is unique due to its combination of carbazole, triazole, and benzothiazole moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and interactions that are not possible with simpler compounds.

Biological Activity

The compound 1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to explore its biological activity through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

This compound can be structurally represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈N₄OS₂
  • Molecular Weight : 378.48 g/mol

Structural Components

The compound consists of:

  • A carbazole moiety which is known for various biological activities including anticancer properties.
  • A triazole ring that contributes to its pharmacological profile.
  • A benzothiazole component which has been linked to antimicrobial and anticancer activities.

Anticancer Activity

Research has shown that compounds containing carbazole and benzothiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (µg/mL)
Compound A (Similar Structure)HeLa1.61 ± 0.92
Compound B (Similar Structure)MCF71.98 ± 1.22

The presence of electron-donating groups on the phenyl ring enhances the cytotoxic activity of these compounds .

Antimicrobial Activity

Studies have indicated that benzothiazole derivatives possess notable antimicrobial properties. The compound's structure suggests potential efficacy against both Gram-positive and Gram-negative bacteria. The mechanism is often attributed to the disruption of bacterial cell membranes .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of DNA synthesis : Similar compounds have shown the ability to intercalate DNA strands, leading to inhibition of replication.
  • Apoptosis induction : Evidence suggests that these compounds can trigger programmed cell death in cancer cells by activating caspases and other apoptotic pathways .

Case Studies

  • Case Study on Anticancer Effects :
    In vitro studies demonstrated that the compound exhibits a dose-dependent inhibition of cell proliferation in various cancer cell lines including HeLa and MCF7. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
  • Case Study on Antimicrobial Effects :
    A study evaluating the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Properties

Molecular Formula

C23H20N4OS2

Molecular Weight

432.6 g/mol

IUPAC Name

1-(3-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone

InChI

InChI=1S/C23H20N4OS2/c1-14-10-11-18-16(12-14)15-6-2-3-7-17(15)26(18)21(28)13-29-22-24-25-23-27(22)19-8-4-5-9-20(19)30-23/h2-9,14H,10-13H2,1H3

InChI Key

RLDSOLCONSEVBU-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)C3=CC=CC=C3N2C(=O)CSC4=NN=C5N4C6=CC=CC=C6S5

Origin of Product

United States

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